molecular formula C10H12Cl3N3 B1452074 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride CAS No. 1181458-62-7

3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

Cat. No. B1452074
M. Wt: 280.6 g/mol
InChI Key: VIOSZOAOENZKMR-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a white powder .

Synthesis Analysis

The synthetic route for this compound involves the chlorination of 2-(2-methyl-1H-imidazol-1-yl)aniline . The chlorination process introduces the chlorine atom at the 3-position of the aniline ring. The dihydrochloride salt formation occurs subsequently. Detailed synthetic procedures and optimization studies are documented in relevant literature .


Molecular Structure Analysis


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis. Notably, it may serve as a building block for more complex molecules .

Scientific Research Applications

Synthesis and Structural Properties of Novel Compounds

Research into the synthesis and structural properties of novel compounds, including those derived from aniline and imidazole, reveals a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. For instance, the reaction of chloral with substituted anilines leading to the formation of various compounds showcases the versatility of aniline derivatives in chemical reactions, potentially indicating areas where our compound of interest could play a role (Issac & Tierney, 1996).

Pharmacological Applications

The pharmacological applications of imidazole derivatives, including their role in the synthesis of antimicrobial and anticancer agents, highlight the potential medical relevance of compounds similar to "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride." Studies on compounds like DuP 753, a selective and competitive inhibition of the pressor response to angiotensin II, suggest possible areas of therapeutic application for related compounds (Wong et al., 1991).

Chemical and Biological Activities

Investigations into the chemical and biological activities of imidazole and benzimidazole derivatives reveal a broad spectrum of potential applications, ranging from anticancer properties to antimicrobial activities. These studies provide a foundation for understanding how "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride" might be applied in similar contexts (Iradyan et al., 2009).

Environmental and Industrial Applications

The review of ionic liquids with imidazole derivatives for electrochemical surface finishing and energy storage technology suggests potential industrial and environmental applications for related compounds. This indicates areas where "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride" could contribute, especially in processes requiring specific chemical functionalities or properties (Tsuda et al., 2017).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.2ClH/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12;;/h2-6H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOSZOAOENZKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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